5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition and Antidiabetic Activity : A study identified a new indole alkaloid, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, as more potent than known compounds in inhibiting urease, with marginal activity against the α-glucosidase enzyme, suggesting potential antidiabetic properties (Hussain et al., 2015).
Intermediate in CNS-active Amino Acid Pathways : A method was developed for preparing 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates in various CNS-active amino acid pathways (Riess et al., 1998).
Synthesis of Trisubstituted Indole Derivatives : 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile for producing 2,3,6-trisubstituted indole derivatives, indicating its utility in synthesizing novel compounds (Yamada et al., 2009).
Breast Cancer Cell Growth Inhibition : 2-phenylindole-3-carbaldehydes with 4-methoxy groups in the 2-phenyl ring have been found to strongly inhibit breast cancer cell growth, likely due to cell cycle arrest in G(2)/M phase due to tubulin polymerization inhibition (Kaufmann et al., 2007).
Thermal Stability and Intermolecular Interactions : The synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed good thermal stability up to 215°C (Barakat et al., 2017).
Antibacterial Activity : Indole-3-carbaldehyde semicarbazone derivatives showed similar antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to tetracycline, suggesting their potential as antibacterial agents (Carrasco et al., 2020).
Potential Treatment for Cognitive Disorders : The novel 5-HT6 receptor antagonist SUVN-502, which contains a 5-methoxy-1-methyl-1H-indole component, shows potential as a treatment for cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).
Mechanism of Action
Target of Action
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, as an indole derivative, has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is a peroxidase enzyme most abundantly present in neutrophil granulocytes and is involved in the body’s response to oxidative stress .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological activities . This compound may interact with its target, MPO, leading to inhibition of its chlorinating activity .
Biochemical Pathways
Given its inhibitory effect on mpo, it may impact pathways related to oxidative stress and inflammation .
Result of Action
Its inhibitory effect on mpo suggests it may have anti-inflammatory effects .
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXXECBTWLZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390177 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6260-86-2 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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